![molecular formula C34H66N12O10S2 B600141 N1-Glutathionyl-spermidine disulfide CAS No. 108081-77-2](/img/structure/B600141.png)
N1-Glutathionyl-spermidine disulfide
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Overview
Description
N1-Glutathionyl-spermidine disulfide is a substrate of trypanothione reductase . It is a compound involved in cellular metabolism .
Synthesis Analysis
An optimized chemical synthesis of this compound has been described in the literature . The synthesis involves the formation of two similar extended peptide segments connected by a flexible spermidine chain .Physical And Chemical Properties Analysis
This compound has a molecular weight of 867.09 . It is recommended to be stored at -20°C for 3 years in powder form, and in solvent at -80°C for 6 months or -20°C for 1 month .Scientific Research Applications
Antioxidant Metabolite and Substrate Specificity
N1-Glutathionyl-spermidine disulfide, also known as bis(glutathionyl)spermine, is significantly involved in the antioxidant metabolism within Trypanosoma cruzi. The parasite synthesizes this compound as part of its mechanism to counteract potential shortages of spermidine by conjugating glutathione with other physiological polyamine substrates from exogenous sources. This process not only highlights the adaptability of the parasite's metabolic pathways but also points to the broad substrate specificity of the trypanothione synthetase/amidase (TcTryS). The enzyme's ability to catalyze the formation of this compound and similar compounds with comparable or better kinetic parameters than spermidine underlines its crucial role in the trypanothione metabolism of T. cruzi. This broad substrate specificity could be potentially exploited in the design of polyamine-based inhibitors targeting the parasite's trypanothione metabolism (Ariyanayagam et al., 2003).
Redox-Dependent Regulation and Posttranslational Modification
This compound is also implicated in the redox-dependent regulation of enzymes. For instance, human glyoxalase 1 (Glo1) undergoes various posttranslational modifications, including glutathionylation, which strongly inhibits its activity in vitro. This modification is a clear example of how the redox state of a cell can directly regulate enzyme activity through oxidative posttranslational modifications. Glutathionylation, in particular, is significant as it represents a direct form of enzyme regulation via a chemical reaction with its cofactor. The implications of this mechanism are profound, especially in the context of redox-dependent regulation of glucose metabolism within cells (Birkenmeier et al., 2010).
Mechanism of Action
Target of Action
The primary target of N1-Glutathionyl-spermidine disulfide is trypanothione reductase . This enzyme plays a crucial role in the defense mechanism of certain parasites, particularly trypanosomatid parasites .
Mode of Action
This compound interacts with its target, trypanothione reductase, by serving as a substrate . The compound binds to a specific pocket near the proposed spermidine binding site in an inverted orientation . This binding allows for the preferential N1-glutathionylation of N8-glutathionylspermidine .
Biochemical Pathways
The compound is involved in the biosynthesis of trypanothione, a crucial antioxidant in trypanosomatid parasites . In these organisms, glutathione (GSH) is enzymatically converted to N1-Glutathionyl-spermidine (Gsp) by an ATP-cleaving, amide-forming reaction with spermidine (Spd), catalyzed by Gsp synthetase .
Result of Action
The action of this compound results in the formation of trypanothione, which is a key antioxidant in trypanosomatid parasites . This antioxidant plays a vital role in protecting these organisms from oxidative stress .
Action Environment
The action of this compound is influenced by the presence of trypanothione reductase and the oxidative environment within the organism . The compound’s efficacy and stability would likely be affected by factors such as the concentration of the enzyme and the level of oxidative stress in the environment.
Future Directions
The broad substrate specificity of trypanothione reductase, which N1-Glutathionyl-spermidine disulfide is a substrate of, could be exploited in the design of polyamine-based inhibitors of trypanothione metabolism . This suggests potential future directions for research and application of this compound.
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[(2R)-3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66N12O10S2/c35-11-1-3-13-39-15-5-17-41-29(49)19-43-31(51)25(45-27(47)9-7-23(37)33(53)54)21-57-58-22-26(46-28(48)10-8-24(38)34(55)56)32(52)44-20-30(50)42-18-6-16-40-14-4-2-12-36/h23-26,39-40H,1-22,35-38H2,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,47)(H,46,48)(H,53,54)(H,55,56)/t23-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMZDPYSWPSKSP-CQJMVLFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N12O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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